REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:15]([O-:17])=[O:16])[CH:8]=[C:9]([O:13][CH3:14])[C:10]=2O)[N:5]=[CH:4][CH:3]=1.[OH-].[NH4+].P(Cl)(Cl)([Cl:22])=O>>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([N+:15]([O-:17])=[O:16])[CH:8]=[C:9]([O:13][CH3:14])[C:10]=2[Cl:22])[N:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)O)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The tan solid was filtered
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Type
|
CUSTOM
|
Details
|
to give 5.8 g of crude product
|
Type
|
CUSTOM
|
Details
|
This material was purified via column chromatography over silica gel and elution with chloroform
|
Type
|
CUSTOM
|
Details
|
The fast-moving yellow band was collected
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=NC2=C(C=C(C(=C12)Cl)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |